(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-15(22-11-17-12)16(19)18-8-7-14(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFCOFBMPIFMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone
Key Differences :
- Substituent : The 4-methylthiazole-5-yl group in the target compound is replaced with a furan-3-yl moiety.
- Molecular Weight: The furan analog has a lower molecular weight (319.4 g/mol) due to reduced sulfur and nitrogen content (C₁₆H₁₇NO₄S) .
- Electronic Effects : Thiazole’s electron-rich nature (due to sulfur and nitrogen) contrasts with furan’s oxygen-based aromaticity, which may alter reactivity or target interactions.
Implications :
Comparison with Thiazolidinone Derivatives
Example Compound: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone . Key Differences:
- Core Structure: Thiazolidinone (5-membered ring with one nitrogen and one sulfur) vs. thiazepane (7-membered ring with one nitrogen and one sulfur).
- Functional Groups: The thiazolidinone derivative includes hydrazono and arylidene substituents, whereas the target compound features a sulfone and methylthiazole.
Implications :
- Thiazolidinones are associated with antimicrobial and anticancer activities , suggesting the target compound’s thiazole-thiazepane scaffold could be optimized for similar applications.
Comparison with Triazole-Thioether Derivatives
Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Key Differences:
- Heterocyclic Core : Triazole-thioether vs. thiazepane-sulfone.
- Sulfonyl Groups : Both compounds incorporate sulfonyl groups, but in the triazole derivative, it is part of a phenylsulfonyl substituent.
Implications :
Thermal Stability Comparison
Example Compounds :
- Di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C)
- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) (decomposition at 247.6°C) .
Implications :
- The target compound’s sulfone group and aromatic thiazole may contribute to thermal stability , though experimental data are lacking.
- Hydrogen-bonding networks in tetrazole analogs improve stability, suggesting similar strategies (e.g., introducing H-bond donors) could benefit the target compound .
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